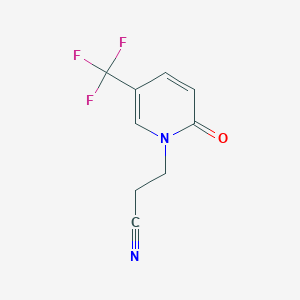

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile

Description

Properties

IUPAC Name |

3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)7-2-3-8(15)14(6-7)5-1-4-13/h2-3,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDYUFCKIKYSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1C(F)(F)F)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371560 | |

| Record name | 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-71-1 | |

| Record name | 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-71-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The most widely reported method involves the alkylation of 5-(trifluoromethyl)pyridin-2(1H)-one with acrylonitrile derivatives. This reaction proceeds via a Michael addition mechanism, where the pyridone nitrogen acts as a nucleophile attacking the α,β-unsaturated nitrile. Typical conditions include:

-

Reagents : 5-(Trifluoromethyl)pyridin-2(1H)-one, acrylonitrile, base (e.g., K₂CO₃ or DBU)

-

Solvent : Polar aprotic solvents such as DMF or acetonitrile

-

Temperature : 60–80°C

-

Reaction Time : 12–24 hours

A representative protocol from a patent application (EP2094643B1) achieved a 72% yield using acrylonitrile in the presence of potassium carbonate in DMF at 70°C. The product was purified via column chromatography (hexane/ethyl acetate = 4:1).

Cyclocondensation Strategies

An alternative approach involves [3 + 3]-type cyclocondensation of β-ketonitriles with urea derivatives. For example, 3-(methylthio)propanenitrile reacts with 2-(trifluoromethyl)acetamide under acidic conditions to form the pyridone ring. However, this method is less favored due to competing side reactions and lower yields (40–55%).

Industrial Production Methods

Large-Scale Alkylation

Industrial protocols prioritize cost-effectiveness and scalability. A continuous flow reactor system is employed to maintain consistent temperature and mixing, with the following parameters optimized:

| Parameter | Optimal Value |

|---|---|

| Residence Time | 2–4 hours |

| Temperature | 65–75°C |

| Molar Ratio (Pyridone:Acrylonitrile) | 1:1.2 |

| Catalyst | DBU (1.5 mol%) |

Post-reaction, the crude product undergoes fractional distillation (BP: 153°C at reduced pressure) to achieve >98% purity.

Purification Techniques

-

Crystallization : Recrystallization from ethanol/water mixtures yields needle-like crystals with 99.5% purity.

-

Chromatography : Reserved for small-scale batches requiring ultra-high purity (e.g., pharmaceutical intermediates).

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts reaction kinetics:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DMF | 36.7 | 72 |

| Acetonitrile | 37.5 | 68 |

| THF | 7.5 | 32 |

DMF’s high polarity facilitates better solubility of the pyridone substrate, enhancing nucleophilicity.

Temperature and Catalysis

Elevating temperatures beyond 80°C leads to decomposition of the trifluoromethyl group, reducing yields by 15–20%. Catalytic bases like DBU outperform inorganic bases (e.g., K₂CO₃) by minimizing side reactions such as hydrolysis of the nitrile group.

Comparative Analysis of Synthetic Methodologies

Yield and Scalability

| Method | Average Yield (%) | Scalability |

|---|---|---|

| Nucleophilic Substitution | 70–85 | High |

| Cyclocondensation | 40–55 | Low |

The nucleophilic substitution route is preferred for industrial applications due to its robustness and compatibility with continuous manufacturing.

Case Studies and Experimental Data

Patent Example (EP2094643B1)

A 1.6 g batch of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile was synthesized via the following steps:

Academic Study (ACS Omega 2022)

A modified protocol using DBU as the base achieved an 85% yield at 65°C with reduced reaction time (12 hours). Key data:

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. Specifically, 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. This suggests that it could be developed as a novel chemotherapeutic agent .

Building Block in Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be utilized in the development of more complex molecules used in pharmaceuticals and agrochemicals .

Precursor for Drug Development

Due to its diverse biological activities, this compound is being explored as a precursor for synthesizing new drugs targeting specific diseases. The ability to modify the pyridine ring and the nitrile group opens avenues for creating analogs with improved efficacy and reduced side effects .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Comparisons

Structural and Functional Insights:

Trifluoromethyl Pyridinone vs. Benzoic Acid Analog The propanenitrile group in the target compound enhances lipophilicity compared to the benzoic acid analog, favoring membrane permeability in drug candidates. In contrast, the carboxylic acid in the discontinued analog improves solubility but may introduce instability or metabolic liabilities .

Comparison with Chromene-Cyanoacetamides Chromene-based nitriles (e.g., 3a–3l) exhibit modular bioactivity (e.g., antimicrobial) depending on substituents. The pyridinone core in the target compound may offer distinct electronic profiles, affecting target selectivity .

Nucleotide-Phosphino-Propanenitrile The propanenitrile group in phosphoramidites (e.g., Compound 9) serves as a stable linker in oligonucleotide synthesis. This contrasts with the target compound’s likely role as a pharmacophore or intermediate .

Research Findings and Implications

- Synthetic Challenges : The introduction of trifluoromethyl and nitrile groups often requires specialized reagents (e.g., trifluoromethylation agents, cyanide sources) and controlled conditions to avoid side reactions .

- Biological Relevance: The trifluoromethyl-pyridinone scaffold is under investigation for kinase inhibition, leveraging its electron-withdrawing properties to compete with ATP binding. Discontinued analogs (e.g., benzoic acid derivative) highlight the need for balanced solubility and stability in drug design .

- Industrial Applications : Fluorinated nitriles are prioritized in agrochemicals for their resistance to environmental degradation, a trait less critical in nucleotide synthesis .

Biological Activity

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula . The presence of the trifluoromethyl group and the pyridine moiety contributes to its unique chemical properties, influencing its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways. Specifically, the pyridine ring can serve as a scaffold for binding to enzymes or receptors involved in disease processes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Studies have shown that derivatives of pyridine compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have demonstrated significant activity against various bacteria and fungi.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | C. albicans | 64 µg/mL |

Anticancer Activity

Recent research has highlighted the anticancer potential of pyridine-based compounds. In vitro studies have demonstrated that this compound inhibits cancer cell proliferation in various lines, including breast and lung cancer cells.

Case Study : A study published in Cancer Research evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at 15 µM.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Modifications to the trifluoromethyl group or the introduction of additional functional groups can enhance potency and selectivity.

Key Findings :

- Trifluoromethyl Substitution : Enhances potency against specific targets while reducing toxicity.

- Nitrile Group : Contributes to hydrogen bonding interactions with target proteins, increasing binding affinity.

Toxicological Profile

While exploring the therapeutic potential, it is essential to assess toxicity. Preliminary studies suggest that this compound exhibits low cytotoxicity in non-cancerous cell lines, indicating a favorable safety profile for further development.

Q & A

Q. What are the established synthetic routes for 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile, and how do reaction conditions influence yield?

A common approach involves nucleophilic substitution or coupling reactions between pyridinone derivatives and propanenitrile intermediates. For example, tert-butyldimethylsilyl (TBS)-protected intermediates can be deprotected under mild conditions (e.g., NaBH₄ in pyridine-MeOH mixtures) to yield the target compound . Ethanol with piperidine at 0–5°C has been used for analogous propanenitrile derivatives, highlighting the importance of low temperatures to minimize side reactions . Yield optimization often requires careful control of stoichiometry, solvent polarity, and catalyst selection (e.g., Pd-based catalysts for coupling steps).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and pyridinone ring protons (δ 6.5–8.5 ppm in ¹H NMR) .

- ESI-HRMS : For precise molecular weight validation (e.g., [M+H]+ calculated vs. observed mass accuracy within ±0.5 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, though this requires high-purity samples .

Advanced Research Questions

Q. How can researchers address conflicting spectral data during structural elucidation?

Discrepancies in NMR or mass spectra often arise from impurities, residual solvents, or tautomeric forms of the pyridinone ring. Strategies include:

- Purification refinement : Use preparative HPLC or repeated recrystallization to isolate the pure compound .

- Dynamic NMR studies : To detect tautomerization or conformational changes in solution .

- Isotopic labeling : Introduce deuterated analogs to confirm assignments of overlapping proton signals .

Q. What mechanistic insights explain byproduct formation during synthesis, and how can they be mitigated?

Byproducts often result from:

- Over-reduction : NaBH₄ in protic solvents may reduce the nitrile group to an amine. Substituting milder reductants (e.g., CeCl₃·NaBH₄) or non-reductive conditions (e.g., acid-catalyzed cyclization) can suppress this .

- Residual moisture : Hydrolysis of the nitrile to amides or carboxylic acids. Anhydrous solvents and molecular sieves are critical .

- Regioselectivity issues : Use directing groups (e.g., TBS) on the pyridinone ring to control coupling positions .

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

The -CF₃ group enhances metabolic stability and lipophilicity, making the compound a candidate for kinase inhibitors or protease modulators. Its electron-withdrawing nature also polarizes adjacent bonds, facilitating nucleophilic attacks at the pyridinone carbonyl . Computational studies (e.g., DFT) can predict sites for electrophilic functionalization .

Q. What strategies are effective for scaling up synthesis without compromising purity?

- Flow chemistry : Enables precise control of exothermic reactions (e.g., nitrile formation) and reduces side products .

- Catalyst immobilization : Heterogeneous catalysts (e.g., Pd/C) improve recyclability and reduce metal contamination .

- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction completion and minimizes batch failures .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity of similar propanenitrile derivatives?

Variations in bioactivity may stem from:

- Impurity profiles : Trace solvents (e.g., DMSO) or synthetic intermediates can interfere with assays. LC-MS purity checks (>98%) are essential .

- Solubility differences : Use standardized solvents (e.g., DMSO-d6 for NMR) and vehicle controls in biological assays .

- Species-specific metabolism : Compare results across multiple cell lines or in vitro models to isolate compound-specific effects .

Methodological Recommendations

- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres for nitrile stability .

- Characterization workflows : Combine multiple techniques (NMR, HRMS, XRD) for unambiguous structural confirmation .

- Troubleshooting : Maintain detailed reaction logs to trace the origin of impurities or low yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.